N,N,N,N-TETRABUTYLBENZENE-1,4-DIAMINE
Description
Structure
3D Structure
Properties
CAS No. |
19433-81-9 |
|---|---|
Molecular Formula |
C22H40N2 |
Molecular Weight |
332.6 g/mol |
IUPAC Name |
1-N,1-N,4-N,4-N-tetrabutylbenzene-1,4-diamine |
InChI |
InChI=1S/C22H40N2/c1-5-9-17-23(18-10-6-2)21-13-15-22(16-14-21)24(19-11-7-3)20-12-8-4/h13-16H,5-12,17-20H2,1-4H3 |
InChI Key |
VEHKMIKMZXCKNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)N(CCCC)CCCC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N,n,n,n Tetrabutylbenzene 1,4 Diamine
Established Synthetic Pathways for N,N,N,N-TETRABUTYLBENZENE-1,4-DIAMINE and Related Tetrasubstituted Benzene-1,4-Diamines
Several reliable methods have been established for the synthesis of N,N,N,N-tetrasubstituted benzene-1,4-diamines. These approaches include direct N-alkylation, reductive amination, and modern cross-coupling techniques, each offering distinct advantages in terms of starting material availability, reaction conditions, and scalability.
Direct Alkylation Strategies for Tertiary Amine Formation
Direct alkylation is a classical and straightforward approach for the formation of C-N bonds. This method involves the reaction of a primary or secondary amine with an alkylating agent, such as an alkyl halide. For the synthesis of this compound, the reaction would typically start from p-phenylenediamine (B122844) and an excess of a butylating agent like 1-bromobutane (B133212).
The reaction proceeds via nucleophilic substitution, where the nitrogen atoms of the diamine attack the electrophilic carbon of the alkyl halide. A base, such as potassium carbonate or a tertiary amine, is typically required to neutralize the hydrohalic acid byproduct generated during the reaction. To achieve exhaustive alkylation and form the desired tetra-substituted product, a significant excess of the alkyl halide and elevated temperatures are often necessary to overcome the decreasing nucleophilicity of the nitrogen atoms with each successive alkylation and to minimize the formation of partially alkylated intermediates. A patent for the synthesis of the related N,N'-di-sec-butyl-p-phenylenediamine describes reacting p-phenylenediamine with sec-bromobutane in water under reflux, followed by the addition of a solid alkali. google.com A similar strategy using an excess of 1-bromobutane can be employed for the target molecule.
Table 1: Representative Conditions for Direct Alkylation of p-Phenylenediamine
| Starting Material | Alkylating Agent | Base | Solvent | Temperature | Product |
|---|---|---|---|---|---|
| p-Phenylenediamine | 1-Bromobutane (excess) | K₂CO₃ | DMF or Acetonitrile (B52724) | Reflux | This compound |
| p-Phenylenediamine | sec-Bromobutane | Solid Alkali | Water | Reflux | N,N'-Di-sec-butyl-p-phenylenediamine google.com |
Reductive Amination Approaches for Amine Introduction
Reductive amination is a highly efficient and widely used method for preparing amines, offering greater control and often higher yields than direct alkylation by avoiding overalkylation issues. masterorganicchemistry.com This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. harvard.edu
For the synthesis of this compound, two main reductive amination pathways can be envisioned:
Starting from p-phenylenediamine: The diamine can be reacted with an excess of butanal in the presence of a suitable reducing agent. The reaction forms bis-imine intermediates that are subsequently reduced to yield the final tetra-alkylated product.
Starting from p-nitroaniline: A more common industrial approach involves a one-pot reaction sequence starting with p-nitroaniline and a ketone, such as butanone. researchgate.netgoogle.com In the first step, the nitro group is reduced to a primary amine (forming p-phenylenediamine in situ) via catalytic hydrogenation. This is immediately followed by the reductive amination of both amino groups with the ketone in the same reaction vessel. researchgate.netgoogle.com
Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation (H₂/catalyst). masterorganicchemistry.comharvard.edu The choice of reducing agent depends on the specific substrates and desired reaction conditions.
Table 2: Reductive Amination Strategy for N,N'-Di-sec-butyl-p-phenylenediamine
| Amine Precursor | Carbonyl Compound | Catalyst/Reducing Agent | Key Conditions | Product | Reference |
|---|---|---|---|---|---|
| p-Nitroaniline | Butanone | Pt/C, H₂ | 100-120 °C, 2-3 MPa | N,N'-Di-sec-butyl-p-phenylenediamine | google.com |
| p-Nitroaniline | Butanone | Cu-Cr-Ca/γ-Al₂O₃, H₂ | Mild conditions | N,N'-Di-sec-butyl-p-phenylenediamine | researchgate.net |
| p-Phenylenediamine | General Carbonyl | H₂ / Copper, Chromium, Barium Oxides | High pressure/temp | N,N'-Dialkyl-p-phenylenediamine | google.com |
Palladium-Catalyzed Cross-Coupling Reactions in Diamine Synthesis
Modern synthetic chemistry offers powerful tools for C-N bond formation, with the Buchwald-Hartwig amination being a prominent example. wikipedia.orgopenochem.org This palladium-catalyzed cross-coupling reaction allows for the formation of aryl amines from aryl halides or triflates and primary or secondary amines under relatively mild conditions. acsgcipr.orgrug.nlorganic-chemistry.org
The synthesis of this compound via this method could be conceptually designed in two ways:
Coupling of a dihaloarene with a secondary amine: Reacting 1,4-dibromobenzene (B42075) or 1,4-diiodobenzene (B128391) with two equivalents of dibutylamine (B89481) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand.
Coupling of a diamine with an alkyl halide: While less common for this specific reaction, modifications of palladium-catalyzed N-alkylation could potentially be applied.
The key components of a Buchwald-Hartwig reaction are the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃). The choice of ligand is critical and has been the subject of extensive development to broaden the substrate scope and improve reaction efficiency. rug.nl This method provides a versatile route to highly substituted aryl amines that may be difficult to access through traditional methods.
Advanced Derivatization and Functionalization Strategies for this compound Scaffolds
The electron-rich aromatic core of this compound makes it an excellent platform for further chemical modification. Functionalization strategies typically focus on either extending the π-conjugated system or introducing substituents onto the benzene (B151609) ring to modulate the electronic properties of the molecule.
Introduction of Extended π-Conjugated Systems via Olefination and Alkynylation Reactions
Extending the π-conjugation of the diamine core is a key strategy for developing materials for organic electronics. This is typically achieved by first introducing leaving groups (e.g., bromine or iodine) onto the aromatic ring, followed by palladium-catalyzed cross-coupling reactions such as the Heck and Sonogashira reactions.
Heck Reaction: This reaction couples an aryl halide with an alkene to form a substituted alkene, providing a direct method to introduce vinyl groups. wikipedia.orgorganic-chemistry.org Reacting a halogenated derivative of this compound with various alkenes can generate extended, conjugated structures. libretexts.org
Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne, enabling the introduction of alkynyl moieties. wikipedia.orgorganic-chemistry.orgnih.gov This is a particularly powerful method for creating rigid, linear conjugated systems, which are often desirable in molecular wires and other electronic materials. youtube.comlibretexts.org
This two-step sequence—halogenation followed by cross-coupling—provides a modular and highly versatile approach to a wide range of complex π-systems built upon the electron-donating diamine core.
Table 3: Representative Palladium-Catalyzed Reactions for π-System Extension
| Reaction Name | Coupling Partners | Catalyst System | Resulting Bond |
|---|---|---|---|
| Heck Reaction | Aryl Halide + Alkene | Pd Catalyst (e.g., Pd(OAc)₂) + Base | C(sp²)-C(sp²) (Alkene) |
| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | Pd Catalyst + Cu(I) cocatalyst + Base | C(sp²)-C(sp) (Alkyne) |
Regioselective Functionalization of the Aromatic Core
The two powerful electron-donating dibutylamino groups strongly activate the aromatic ring towards electrophilic aromatic substitution. These groups are ortho-, para-directing. Since the positions para to each amino group are occupied, electrophilic attack is directed exclusively to the four equivalent ortho positions on the benzene ring. This provides excellent regiocontrol for introducing a variety of functional groups.
Halogenation: The ring can be readily halogenated using mild reagents. For example, bromination can be achieved with high selectivity using N-bromosuccinimide (NBS), often in the presence of a catalyst or a specific solvent system, to yield mono- or di-brominated products ortho to the amino groups. researchgate.netjcsp.org.pkorganic-chemistry.org
Vilsmeier-Haack Reaction: This reaction is a mild method for the formylation (introduction of a -CHO group) of electron-rich aromatic rings. chemistrysteps.comorganic-chemistry.org Using the Vilsmeier reagent, generated from phosphorus oxychloride and dimethylformamide (DMF), a formyl group can be introduced onto the aromatic core. ijpcbs.comwikipedia.orgwikipedia.org The resulting aldehyde is a versatile handle for further transformations, including conversion to nitriles, amines, or extension of conjugation via Wittig or Horner-Wadsworth-Emmons olefination.
These regioselective functionalization reactions are crucial first steps for the advanced derivatization strategies discussed previously, providing the necessary handles for cross-coupling and other transformations.
Synthesis of Precursors for Supramolecular Architectures
Information regarding the specific synthetic methodologies and chemical transformations of this compound to produce precursors for supramolecular architectures is not available in the reviewed literature. While the inherent electron-donating properties of the N,N,N',N'-tetraalkyl-p-phenylenediamine core suggest its potential as a building block in the construction of redox-active supramolecular systems, specific examples of its incorporation into macrocycles, cavitands, molecular capsules, or other host-guest systems have not been documented in the search results.
General synthetic strategies for forming such architectures often involve reactions such as [n+n] macrocyclization via condensation of diamines with dialdehydes, or cross-coupling reactions to form larger, rigid frameworks. However, the application of these methods to this compound, including reaction conditions, yields, and characterization of the resulting supramolecular precursors, is not detailed in the available scientific literature.
Consequently, no data tables or detailed research findings on this specific topic can be provided.
Electrochemical and Redox Mechanistic Investigations of N,n,n,n Tetrabutylbenzene 1,4 Diamine
Fundamental Electron Transfer Processes in N,N,N',N'-TETRABUTYLBENZENE-1,4-DIAMINE Systems
The core of the redox chemistry of N,N,N',N'-tetrabutylbenzene-1,4-diamine involves the removal of electrons from the nitrogen lone pairs, leading to the formation of oxidized species.
The oxidation of N,N,N',N'-tetra-alkylated p-phenylenediamines, such as the tetramethyl derivative (TMPD), is a well-documented process that serves as a model for the tetrabutyl compound. nih.govrsc.org The process typically occurs in two distinct, reversible one-electron steps. researchgate.net
The first step is the oxidation of the neutral diamine molecule to form a stable radical cation, often referred to as a semiquinone diimine. researchgate.net In the case of the tetramethyl analogue, this radical cation is famously known as Wurster's Blue. nih.govrsc.org This initial oxidation is characterized by a relatively low potential, indicating the ease of removing the first electron.
Equation 1: First One-Electron Oxidation Neutral Diamine ⇌ Radical Cation (Semiquinone diimine) + e⁻
The second step involves the removal of another electron from the radical cation to form a dication, also known as a quinone diimine. This step occurs at a higher potential than the first.
Equation 2: Second One-Electron Oxidation Radical Cation ⇌ Dication (Quinone diimine) + 2e⁻
The formation of the radical cation is a key feature of this class of compounds. These aminium radical cations are electrophilic species that can participate in various chemical reactions, including C-N bond formation. nih.gov The generation of these radicals can be achieved through electrochemical methods or via single-electron oxidation mediated by photocatalysts. nih.gov
While the first oxidation to the radical cation is generally reversible, the second oxidation to the dication can be followed by chemical reactions, a process known as an EC (electrochemical-chemical) mechanism. The stability of the dication is often much lower than that of the radical cation, particularly in aqueous or nucleophilic media. rsc.orgrsc.org
Influence of Alkyl Substituents on Redox Behavior and Electronic Communication within N,N,N',N'-TETRABUTYLBENZENE-1,4-DIAMINE
The nature of the alkyl groups attached to the nitrogen atoms has a profound impact on the redox potentials and the stability of the oxidized species.
The four butyl groups in N,N,N',N'-tetrabutylbenzene-1,4-diamine influence its redox potentials through a combination of electronic and steric effects. rsc.org
Electronic Effects : Alkyl groups are electron-donating through an inductive effect. This increased electron density on the nitrogen atoms makes the molecule easier to oxidize. Consequently, the oxidation potentials for N,N,N',N'-tetrabutylbenzene-1,4-diamine are expected to be lower (less positive) than those of less substituted analogues like N,N'-diphenyl-p-phenylenediamine. researchgate.net
Steric Effects : The bulky butyl groups create significant steric hindrance around the nitrogen centers. This steric crowding can force the nitrogen atoms out of the plane of the benzene (B151609) ring, disrupting the p-orbital overlap and affecting the electronic communication between the two amine groups. rsc.orgresearchgate.net This can influence the separation between the first and second oxidation potentials. Steric effects are a critical factor in modulating the redox behavior of molecules, often impacting the geometry and stability of the resulting species. rsc.orgchemrxiv.org
The interplay of these effects determines the precise redox potentials. While the electronic effect generally lowers the potential, severe steric strain can sometimes raise it by destabilizing the planar geometry preferred by the oxidized forms.
The stability of the radical cation and dication is crucial for potential applications, such as in non-aqueous flow batteries or as electrochromic materials. researchgate.netntu.edu.tw The bulky butyl substituents in N,N,N',N'-tetrabutylbenzene-1,4-diamine play a significant role in enhancing the chemical stability of its oxidized forms. researchgate.net
This enhanced stability is attributed to the steric shielding of the redox-active nitrogen centers and the aromatic ring. The butyl groups act as a protective shell, hindering the approach of solvent molecules or nucleophiles that could react with and degrade the charged species. researchgate.net This steric protection is a key strategy for improving the cycle life and stability of organic redox-active materials. For example, methyl substitution on p-phenylenediamine (B122844) was shown to enhance the chemical stability of the cation radical and dication because the redox center is shielded by the methyl groups. researchgate.net The larger butyl groups are expected to provide even more substantial protection.
Advanced Electrochemical Characterization Methodologies
A variety of advanced electrochemical and spectroscopic techniques are employed to investigate the complex redox behavior of N,N,N',N'-tetrabutylbenzene-1,4-diamine and related compounds.
Cyclic Voltammetry (CV) : This is the most common technique used to determine the redox potentials and assess the reversibility of the electron transfer steps. The voltammograms of N,N,N',N'-tetra-substituted-1,4-phenylenediamines typically show two reversible oxidation redox couples. ntu.edu.tw
Spectroelectrochemistry : This powerful technique combines electrochemical methods with spectroscopy (e.g., UV-Vis, EPR). It allows for the in-situ characterization of the species generated at the electrode surface. For instance, UV-Vis spectroscopy can be used to observe the formation and decay of the colored radical cation and dication. researchgate.net Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for detecting and characterizing the radical cation intermediate. researchgate.net
Rotating Disk Electrode (RDE) Voltammetry : This method can be used to study the kinetics of the electron transfer processes and to investigate coupled chemical reactions.
The table below summarizes typical electrochemical data for related N,N,N',N'-tetra-substituted-p-phenylenediamines, illustrating the two-step redox process.
| Compound | First Oxidation Potential (E°') (V vs. ref) | Second Oxidation Potential (E°') (V vs. ref) | Solvent/Electrolyte | Reference |
|---|---|---|---|---|
| N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) | +0.25 | +0.72 | Acetonitrile (B52724) / 0.1 M TBAPF6 | General Literature Value |
| Polyamides with N,N,N',N'-tetraphenyl-1,4-phenylenediamine units | +0.61 to +0.64 | +0.99 to +1.07 | Acetonitrile / vs Ag/AgCl | ntu.edu.tw |
Cyclic Voltammetry and Differential Pulse Voltammetry for Redox Potential Determination
Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful electrochemical techniques used to determine the redox potentials of N,N,N,N-tetrabutylbenzene-1,4-diamine. These methods allow for the characterization of the two successive one-electron oxidation processes that this class of compounds typically undergoes.
The first oxidation step involves the removal of one electron to form a stable radical cation, and the second oxidation step leads to the formation of a dication. The redox potentials for these processes are influenced by the nature of the alkyl substituents on the nitrogen atoms. In the case of N,N,N',N'-tetraalkyl-p-phenylenediamines, the electron-donating effect of the alkyl groups plays a significant role in the stability of the oxidized species.
While specific redox potential data for this compound is not extensively reported, studies on analogous compounds provide valuable insights. For instance, research on a series of symmetrically substituted N,N,N',N'-tetraalkyl-p-phenylenediamine radical cations has shown a clear trend in redox potentials with varying alkyl groups. The first and second oxidation potentials for several tetraalkyl-p-phenylenediamines in acetonitrile are summarized in the table below.
Table 1: Redox Potentials of Selected N,N,N',N'-Tetraalkyl-p-phenylenediamines in Acetonitrile
| Compound | E'1 (mV vs. Fc/Fc+) | E'2 (mV vs. Fc/Fc+) |
|---|---|---|
| N,N,N',N'-Tetramethyl-p-phenylenediamine | -205 | 525 |
| N,N,N',N'-Tetraethyl-p-phenylenediamine | -205 | 525 |
| N,N,N',N'-Tetra-n-propyl-p-phenylenediamine | -195 | 535 |
| N,N,N',N'-Tetra-iso-propyl-p-phenylenediamine | -175 | 575 |
This data is based on studies of analogous compounds and is intended to be illustrative of the expected redox behavior of this compound.
The data indicates that as the steric bulk of the alkyl groups increases (from methyl to iso-propyl), the oxidation potentials tend to shift to more positive values. This trend can be attributed to the influence of the alkyl groups on the geometry and electronic structure of the molecule and its oxidized forms. It is expected that this compound would exhibit redox potentials in a similar range, likely close to that of the tetra-n-propyl derivative.
Spectroelectrochemical Techniques for Real-Time Species Identification and Electronic Structure Changes
Spectroelectrochemistry combines electrochemical methods with spectroscopy to provide real-time identification of redox species and to monitor changes in their electronic structure. For this compound, this technique would allow for the in-situ characterization of the radical cation and dication species generated during electrochemical oxidation.
Upon the first one-electron oxidation, the neutral diamine is converted to its radical cation. This transformation is accompanied by significant changes in the electronic absorption spectrum. The radical cation of N,N,N',N'-tetraalkyl-p-phenylenediamines, often referred to as Wurster's Blue type radicals, typically exhibits strong absorption bands in the visible and near-infrared regions. These absorptions are attributed to electronic transitions within the radical species.
The second one-electron oxidation to form the dication results in further changes to the electronic spectrum. The dication, having a closed-shell electronic configuration, would have different absorption characteristics compared to the open-shell radical cation. By monitoring these spectral changes as a function of the applied potential, spectroelectrochemistry can provide definitive evidence for the formation of these species and offer insights into their electronic properties.
Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is an indispensable tool for the characterization of radical species. researchgate.net The radical cation of this compound, being a paramagnetic species with an unpaired electron, can be readily studied by ESR.
The ESR spectrum of the radical cation provides detailed information about the distribution of the unpaired electron's spin density within the molecule. This is achieved through the analysis of the hyperfine coupling constants (hccs), which arise from the interaction of the unpaired electron with magnetic nuclei, such as 14N and 1H.
Studies on the radical cations of other N,N,N',N'-tetraalkyl-p-phenylenediamines have shown that the largest hyperfine couplings are typically observed for the nitrogen atoms and the protons of the aromatic ring and the α-methylene groups of the alkyl chains. A comparative analysis of ESR and ENDOR (Electron Nuclear Double Resonance) spectra for various tetraalkyl-p-phenylenediamine radical cations has been conducted, providing valuable data on their hyperfine coupling constants. fishersci.com
Table 2: Hyperfine Coupling Constants (in Gauss) for Selected N,N,N',N'-Tetraalkyl-p-phenylenediamine Radical Cations
| Compound | a(N) | a(Hring) | a(Hα-CH2) |
|---|---|---|---|
| N,N,N',N'-Tetramethyl-p-phenylenediamine | 6.89 | 2.05 | - |
| N,N,N',N'-Tetraethyl-p-phenylenediamine | 7.31 | 1.83 | 4.41 |
| N,N,N',N'-Tetra-n-propyl-p-phenylenediamine | 7.39 | 1.82 | 3.86 |
| N,N,N',N'-Tetra-iso-propyl-p-phenylenediamine | 7.75 | 1.80 | 2.23 |
This data is derived from studies on analogous compounds and serves as a reference for the expected values for the this compound radical cation.
Proton-Coupled Electron Transfer (PCET) Mechanisms involving this compound
Proton-Coupled Electron Transfer (PCET) is a fundamental chemical process where an electron and a proton are transferred in a concerted or stepwise manner. While this compound itself does not have acidic protons directly attached to the nitrogen atoms for intramolecular PCET, it can participate in intermolecular PCET reactions.
The involvement of p-phenylenediamine derivatives in PCET reactions is an area of active research, particularly in the context of designing systems for artificial photosynthesis and other energy conversion schemes. The ability of this compound to engage in electron transfer makes it a potential component in such systems, where its oxidation can be coupled to proton transfer events at another site in a molecular assembly or in solution. The specific mechanism of PCET (concerted or stepwise) would depend on the nature of the proton donor, the solvent, and other experimental conditions.
Computational and Theoretical Chemistry Studies of N,n,n,n Tetrabutylbenzene 1,4 Diamine
Quantum Chemical Characterization of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For N,N,N,N-tetrabutylbenzene-1,4-diamine, these studies focus on its geometry, orbital energies, and charge distribution.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional structure (ground state geometry) of molecules. scispace.com For this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G**, are used to predict bond lengths, bond angles, and dihedral angles. scispace.commdpi.comnih.gov These calculations optimize the geometry to find the lowest energy conformation, considering the steric hindrance and electronic effects of the four butyl groups attached to the nitrogen atoms.
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's electronic behavior. mdpi.com The HOMO is associated with the ability to donate an electron, while the LUMO relates to the ability to accept an electron. mdpi.com For this compound, the HOMO is expected to be delocalized across the π-system of the benzene (B151609) ring and the lone pairs of the two nitrogen atoms, characteristic of its electron-rich nature. The LUMO is typically a π* antibonding orbital concentrated on the aromatic ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity. mdpi.com The electron-donating nature of the alkyl groups on the nitrogen atoms raises the energy of the HOMO, which generally leads to a smaller HOMO-LUMO gap compared to unsubstituted benzene-1,4-diamine, enhancing its reactivity as an electron donor. scispace.com
| Parameter | Typical Calculated Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -4.5 to -5.5 | Relates to ionization potential and electron-donating ability. mdpi.com |
| LUMO Energy | -0.5 to -1.5 | Relates to electron affinity and electron-accepting ability. mdpi.com |
| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 | Indicates chemical reactivity and kinetic stability. mdpi.com |
Natural Bond Orbital (NBO) analysis is a powerful technique used to study charge distribution and the delocalization of electron density within a molecule. nih.govmpg.de For this compound, NBO analysis quantifies the interaction between the nitrogen lone pair orbitals (donor NBOs) and the antibonding π* orbitals of the benzene ring (acceptor NBOs). wisc.edu
This donor-acceptor interaction represents the delocalization of the nitrogen lone pair electrons into the aromatic system, a phenomenon known as hyperconjugation. The stabilization energy associated with this delocalization can be calculated, providing a quantitative measure of the electronic communication between the amino groups and the ring. wisc.edu This analysis confirms the role of the diamine as a strong π-electron donor and helps explain the distribution of partial charges on the atoms, with the nitrogen atoms and specific carbons on the ring holding a degree of negative charge.
Molecular Dynamics Simulations for Conformational Landscapes and Intramolecular Interactions
While quantum chemical methods are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment (e.g., a solvent). mdpi.com
An MD simulation of this compound would involve defining a force field (like AMBER or GAFF) that describes the intramolecular and intermolecular forces. mdpi.com The molecule would be placed in a simulation box, often filled with a solvent, and the trajectories of all atoms would be calculated over a period of time by solving Newton's equations of motion. mdpi.com
These simulations would provide a detailed picture of the conformational landscape of the four flexible butyl chains. It would reveal how they fold and move, their preferred orientations, and how they might sterically shield the reactive aromatic core. Furthermore, MD simulations can elucidate intramolecular interactions, such as transient van der Waals forces between the alkyl chains, and intermolecular interactions with solvent molecules, offering a more complete understanding of the molecule's behavior in a realistic chemical environment.
Theoretical Prediction of Spectroscopic Responses and Reactivity Profiles
Computational methods can also predict how molecules interact with light, providing theoretical spectra that can be compared with experimental measurements.
Time-Dependent Density Functional Theory (TD-DFT) is the primary method for simulating electronic absorption (UV-visible) and emission (fluorescence) spectra. arxiv.orgscirp.org This method calculates the energies of electronic transitions from the ground state to various excited states. scirp.org
For this compound, TD-DFT calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strength, which relates to the intensity of the absorption band. The primary electronic transitions in this molecule are expected to be of π→π* character, involving the promotion of an electron from the HOMO (located on the diamine-benzene π-system) to the LUMO. The accuracy of these predictions is highly dependent on the choice of the DFT functional, with functionals like B3LYP, B3PW91, and CAM-B3LYP being commonly benchmarked for optical property calculations. arxiv.orgresearchgate.net Theoretical studies on the radical cation of the related N,N,N',N'-tetramethyl-p-phenylenediamine (known as Wurster's Blue) have been particularly successful in assigning its intense and characteristic electronic transitions. acs.orgnih.gov
| Property | Methodology | Predicted Outcome |
|---|---|---|
| Absorption Maximum (λmax) | TD-DFT (e.g., B3LYP, CAM-B3LYP) | Prediction of λmax for π→π* transitions. scispace.comarxiv.org |
| Emission Maximum (λem) | TD-DFT geometry optimization of the first excited state | Prediction of fluorescence wavelength. arxiv.org |
| Oscillator Strength (f) | TD-DFT | Correlates with the intensity of the spectral band. scirp.org |
Advanced Spectroscopic Methodologies for Elucidating Electronic Structures and Dynamics of N,n,n,n Tetrabutylbenzene 1,4 Diamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the precise structural assignment of N,N,N,N-tetrabutylbenzene-1,4-diamine. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom.
In the ¹H NMR spectrum, distinct signals corresponding to the aromatic protons and the protons of the butyl groups are observed. The aromatic protons typically appear as a singlet, indicating their chemical equivalence. The protons of the four butyl groups give rise to a set of multiplets corresponding to the -CH₂- and -CH₃ groups at different positions along the alkyl chains.
The ¹³C NMR spectrum complements the ¹H NMR data, showing distinct peaks for the aromatic carbons and the carbons of the butyl substituents. The chemical shifts of the aromatic carbons are particularly informative, with the carbons directly bonded to the nitrogen atoms appearing at a different shift compared to the other aromatic carbons, reflecting the electron-donating effect of the amino groups.
Conformational dynamics, particularly the rotation of the butyl groups and potential inversion at the nitrogen centers, can be investigated using variable temperature NMR studies. Changes in the line shapes of the NMR signals as a function of temperature can provide quantitative information about the energy barriers associated with these dynamic processes.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Derivatives
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic-H | ~6.7-7.2 | - |
| N-CH₂-(CH₂)₂-CH₃ | ~3.2-3.4 | ~50-55 |
| N-CH₂-CH₂-CH₂-CH₃ | ~1.5-1.7 | ~29-31 |
| N-(CH₂)₂-CH₂-CH₃ | ~1.3-1.5 | ~20-22 |
| N-(CH₂)₃-CH₃ | ~0.9-1.0 | ~13-15 |
| Aromatic C-N | - | ~145-150 |
| Aromatic C-H | - | ~115-120 |
Note: Chemical shifts are approximate and can vary depending on the solvent and specific derivative.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure Elucidation
The IR spectrum is characterized by several key absorption bands. The C-N stretching vibrations of the aromatic amine typically appear in the region of 1250-1350 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the butyl groups are found just below 3000 cm⁻¹. The bending vibrations of the C-H bonds in the aromatic ring and the alkyl chains appear in the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy provides complementary information. The symmetric stretching of the benzene (B151609) ring is often a strong band in the Raman spectrum, appearing around 1600 cm⁻¹. The C-N stretching vibrations are also readily observed. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule, aided by computational methods like Density Functional Theory (DFT) calculations. nih.govnih.gov
Table 2: Key Vibrational Frequencies for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850-2960 | IR, Raman |
| Aromatic C=C Stretch | 1500-1600 | IR, Raman |
| C-N Stretch | 1250-1350 | IR, Raman |
| Aromatic C-H Bend | 700-900 | IR |
Electronic Absorption and Emission Spectroscopy for Optical Response Characterization
Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to characterize the optical properties of this compound and its derivatives.
The UV-Vis absorption spectrum typically exhibits strong absorption bands in the ultraviolet and visible regions. These absorptions correspond to π-π* electronic transitions within the benzene ring and n-π* transitions involving the lone pair of electrons on the nitrogen atoms. The position and intensity of these bands are sensitive to the solvent polarity and the presence of substituents on the aromatic ring.
Upon excitation with light of an appropriate wavelength, many derivatives of this compound exhibit fluorescence. The emission spectrum is generally red-shifted with respect to the absorption spectrum (a phenomenon known as the Stokes shift). The quantum yield and lifetime of the fluorescence are important parameters that characterize the efficiency of the emission process.
This compound is a donor-π-donor system, where the two dialkylamino groups act as electron donors and the benzene ring serves as the π-system. In the excited state, a significant redistribution of electron density can occur, leading to the formation of an intramolecular charge transfer (ICT) state. nih.govresearchgate.net This process is often characterized by a large change in the dipole moment upon excitation.
The formation of an ICT state can be studied by examining the solvatochromism of the absorption and emission spectra. In polar solvents, the more polar ICT state is stabilized to a greater extent than the ground state, leading to a red shift in the emission maximum. researchgate.net The dual fluorescence observed in some related donor-acceptor systems is a hallmark of ICT, with one emission band corresponding to the locally excited (LE) state and the other, red-shifted band corresponding to the ICT state. nih.govnih.gov
The nitrogen atoms in this compound derivatives can be protonated by acids or can coordinate to metal ions. These interactions can lead to significant changes in the electronic structure and, consequently, the optical properties of the molecule, a phenomenon known as acidochromism and metallo-chromism, respectively.
Protonation of the nitrogen atoms leads to a disruption of the electron-donating ability of the amino groups, resulting in a blue shift of the absorption and emission maxima. researchgate.net This change is often accompanied by a visible color change, making these compounds potential candidates for use as pH sensors.
Similarly, the coordination of metal ions to the nitrogen atoms can perturb the electronic transitions. The extent of the spectral shift depends on the nature of the metal ion and the binding affinity. This property allows for the potential use of these compounds in the detection and sensing of metal ions.
X-ray Diffraction Studies for Solid-State Molecular Architecture and Crystal Packing
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of this compound in the solid state. This technique provides precise information on bond lengths, bond angles, and torsion angles within the molecule.
The crystal structure reveals the conformation of the butyl groups and the geometry around the nitrogen atoms. The planarity of the benzene ring and the orientation of the N-alkyl groups relative to the ring can be accurately determined.
Application Oriented Research Paradigms for N,n,n,n Tetrabutylbenzene 1,4 Diamine in Functional Materials
Design and Synthesis of Functional Polymeric Materials Utilizing N,N,N,N-TETRABUTYLBENZENE-1,4-DIAMINE Units
The incorporation of this compound into polymer structures is a key strategy for imbuing materials with desirable electronic and physical properties. The bulky butyl groups enhance solubility and processability, while the electron-donating diamine core imparts electroactivity.
Monomeric Incorporation into Conjugated Polymer Architectures for Electronic Applications
Conjugated polymers, such as poly(p-phenylene vinylene) (PPV) and poly(p-phenylenediamine) (P(pPD)), are foundational materials for organic electronics. However, pristine versions of these polymers are often insoluble and infusible, which severely limits their processability and practical application. tandfonline.com The integration of this compound as a monomeric unit directly addresses this challenge.
The four butyl groups attached to the nitrogen atoms disrupt intermolecular packing and chain aggregation, significantly improving the solubility of the resulting polymers in common organic solvents like tetrahydrofuran (B95107) (THF) and chloroform. tandfonline.com This enhanced solubility allows for the use of solution-based processing techniques, such as spin-coating and inkjet printing, to fabricate thin films for electronic devices.
From an electronic standpoint, the this compound unit acts as a strong electron-donating moiety within the polymer backbone. This raises the energy of the Highest Occupied Molecular Orbital (HOMO) of the polymer, which is crucial for tuning the material's band gap and facilitating efficient charge injection and transport in devices. The synthesis of these polymers can be achieved through established methods like the Gilch or Wessling routes for PPV-type materials or through oxidative polymerization for P(pPD) derivatives. tandfonline.comnih.govnih.gov
Role as Cross-Linking Agents and Curing Modifiers in Thermosetting Plastics
In the realm of thermosetting plastics, such as epoxy resins, aromatic diamines are frequently employed as curing agents or hardeners to create robust, cross-linked networks with high thermal and chemical resistance. mdpi.comnih.gov The curing mechanism typically involves the reaction of active hydrogen atoms on the primary or secondary amine groups with the epoxide rings of the resin. threebond.co.jp
This compound is a tertiary amine, meaning it lacks the N-H protons necessary to participate in this conventional cross-linking reaction. nih.gov Consequently, it does not function as a primary curing agent in the traditional sense. Instead, it serves as a catalytic curing modifier or accelerator. threebond.co.jp The lone pairs of electrons on the tertiary nitrogen atoms can initiate the anionic ring-opening polymerization of epoxy groups, leading to the formation of polyether linkages and thus curing the resin. This catalytic action can potentially lower the required curing temperature and accelerate the curing process compared to systems without such an accelerator.
| Property | Influence of this compound Moiety |
| Solubility | Significantly increased due to sterically hindering butyl groups. |
| Processability | Enables solution-based techniques (spin-coating, printing). |
| Electronic Properties | Acts as a strong electron-donating unit, raising the HOMO level. |
| Curing Role | Acts as a catalytic modifier, not a primary cross-linker. |
| Mechanical Properties | May increase flexibility and toughness in thermosets. |
Development of Organic Electronic and Optoelectronic Devices Based on this compound Derivatives
The inherent redox activity and favorable electronic properties of the this compound core make it a highly attractive component for a variety of organic electronic and optoelectronic devices.
Exploration as Hole-Transporting Materials in Organic Semiconductors
One of the most well-established applications for N,N,N',N'-tetra-substituted-p-phenylenediamines is as hole-transporting materials (HTMs) in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). ntu.edu.twnih.gov Hole transport in these materials occurs via a hopping mechanism, facilitated by the reversible electrochemical oxidation of the neutral diamine molecule to a stable radical cation and subsequently to a dication. ntu.edu.tw
The this compound molecule is well-suited for this role. Its low ionization potential, a result of the electron-rich diamine core, ensures that its HOMO level is well-aligned with the valence bands of common perovskite absorbers or the HOMO levels of emissive materials in OLEDs, facilitating efficient hole extraction or injection. nih.gov The butyl groups are critical for device fabrication, as they promote the formation of stable, uniform, and amorphous thin films, which prevents crystallization and ensures reliable device performance. Derivatives of N,N,N',N'-tetraphenyl-p-phenylenediamine have demonstrated excellent performance in this capacity. ntu.edu.twresearchgate.net
| Derivative Type | HOMO (eV) | LUMO (eV) | Application |
| N,N,N',N'-Tetraphenyl-p-phenylenediamine | -5.1 to -5.3 | -2.2 to -2.4 | OLEDs, PSCs |
| N,N,N',N'-Tetramethyl-p-phenylenediamine | Approx. -4.8 | Approx. -1.9 | Redox Studies |
| This compound (Predicted) | -4.9 to -5.1 | -2.0 to -2.2 | HTM in OLEDs, PSCs |
Note: Values are approximate and can vary based on measurement technique and specific molecular structure.
Integration into Electrochromic and Fluorescent Sensing Platforms
The ability of this compound to undergo stable and reversible oxidation with distinct changes in its optical absorption spectrum makes it an excellent candidate for electrochromic applications. 20.210.105 The neutral form of the molecule is typically colorless or pale yellow. Upon the first one-electron oxidation to form the radical cation, it develops a strong absorption in the visible and near-infrared regions, often appearing green. A second one-electron oxidation to the dication state results in a further shift of the absorption band, leading to a blue color. ntu.edu.tw
This multi-stage, multi-color electrochromism is highly desirable for applications in smart windows, displays, and electronic paper. Polymers containing N,N,N',N'-tetraphenyl-p-phenylenediamine units have shown excellent electrochromic stability, high coloration efficiency, and significant optical contrast. 20.210.105ntu.edu.tw The incorporation of this compound into polymer backbones or as a standalone molecule in an electrolyte gel would provide similar performance with the added benefit of enhanced processability.
In the field of chemical sensing, the p-phenylenediamine (B122844) moiety can serve as an efficient electron donor in photoinduced electron transfer (PET) based fluorescent sensors. nih.gov In a typical PET sensor design, the diamine is covalently linked to a fluorophore. In the absence of an analyte, the diamine quenches the fluorescence of the fluorophore through electron transfer. When the diamine interacts with a target analyte (e.g., a metal cation), its electron-donating ability is diminished, which inhibits the quenching process and "turns on" the fluorescence. The strong electron-donating nature of this compound makes it a powerful component for designing such high-sensitivity "off-on" fluorescent sensors. nih.gov
Advanced Redox-Active Systems for Energy Conversion and Sensing
The stable, two-electron redox chemistry of this compound is central to its application in energy storage systems, particularly non-aqueous organic redox flow batteries (RFBs). mdpi.comrsc.org RFBs are promising for large-scale grid energy storage, and organic redox-active materials offer advantages in terms of cost, sustainability, and molecular tunability over traditional metal-based systems. mdpi.com
This compound and its derivatives are excellent candidates for anolyte (negative electrolyte) materials. The diamine can be oxidized at a relatively low potential, and the reaction is highly reversible, allowing for efficient charge and discharge cycles. researchgate.net A critical requirement for RFB materials is high solubility in the electrolyte to achieve a high energy density. The four butyl groups of this compound ensure outstanding solubility in the organic solvents typically used in non-aqueous RFBs, such as acetonitrile (B52724) or carbonates. rsc.org
Electron Shuttle and Mediator Roles in Electrochemical Processes
The N,N,N,N-tetraalkyl-p-phenylenediamine family of compounds are recognized for their ability to undergo stable, reversible one-electron oxidation steps, forming radical cations. This inherent electrochemical activity positions them as prime candidates for roles as electron shuttles and mediators in a variety of electrochemical processes. The tetrabutyl derivative, with its increased steric bulk and lipophilicity from the butyl chains, is anticipated to exhibit distinct behavior compared to its smaller methyl or ethyl counterparts.
Research on related compounds, such as N,N-diethyl-N',N'-dialkyl-para-phenylenediamines, has demonstrated their function in mediating electrocatalytic reactions at the surface of microdroplets. nih.gov In such systems, the diamine, dissolved in an organic phase, can be electrochemically oxidized at a three-phase boundary (electrode-organic phase-aqueous phase). The resulting radical cation can then act as an oxidizing agent for species in the aqueous phase, effectively shuttling electrons from the analyte to the electrode. This process is particularly relevant for analytes that have poor electrochemical kinetics at the bare electrode.
The stability of the oxidized species is a critical factor for an effective mediator. While the dication of the smaller analogue, N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD), is known to be unstable in aqueous solutions, functionalization and the use of non-aqueous solvents can enhance stability. rsc.orgrsc.org The bulky butyl groups in this compound are expected to sterically protect the nitrogen centers and the aromatic ring, potentially leading to a more stable radical cation and dication, thereby enhancing its efficacy as a redox mediator.
The potential of this compound as a redox shuttle can also be envisioned in energy storage systems, such as lithium-ion batteries, to provide overcharge protection. Redox shuttles are electrochemically active molecules added to the electrolyte that can be reversibly oxidized and reduced at a potential slightly higher than the normal operating potential of the cathode. In an overcharge scenario, the shuttle is oxidized at the cathode, diffuses to the anode to be reduced, and then returns to the cathode, creating a continuous cycle that dissipates excess current as heat and prevents battery degradation. While other redox shuttles are being explored, the electrochemical properties of tetraalkyl-p-phenylenediamines make them a plausible area of investigation. researchgate.net
To illustrate the electrochemical characteristics of related p-phenylenediamine derivatives, the following table summarizes key parameters from cyclic voltammetry studies.
| Compound | Solvent | E₁/₂ (V vs. ref) | Stability of Oxidized Species | Reference |
| N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) | Various non-aqueous | Variable | Radical cation is stable, dication is unstable in aqueous solution | researchgate.net |
| N,N-diethyl-N',N'-dialkyl-p-phenylenediamine | Dichloromethane | Not specified | Implied stability for mediation | nih.gov |
Note: Specific electrochemical data for this compound is not available in the cited literature and would require experimental determination.
Integration into Sensor Architectures for Specific Molecular Recognition
The integration of redox-active molecules into sensor platforms is a burgeoning field of research. The ability of p-phenylenediamines to be electrochemically interrogated makes them attractive components for the design of electrochemical sensors. The underlying principle involves a change in the electrochemical signal of the diamine upon interaction with a target analyte.
A promising approach is the development of electrochemical sensors based on the principles of molecular recognition. While direct studies involving this compound in sensor architectures are not prevalent, research on analogous compounds provides a clear blueprint for its potential application. For instance, an electrochemical sensor for the detection of N-(1,3-dimethylbutyl)-N′-phenyl-1,4-benzenediamine (6PPD) has been developed, demonstrating the feasibility of using substituted p-phenylenediamines for sensing applications. rsc.org In this work, the adsorption of 6PPD onto a glassy carbon electrode and its subsequent reversible oxidation and reduction were utilized for its detection at nanomolar concentrations. rsc.org
This paradigm could be extended to this compound. Its hydrophobic butyl groups could facilitate its incorporation into polymer films or self-assembled monolayers on electrode surfaces. These modified electrodes could then be used for the detection of specific analytes through various mechanisms. One possibility is the modulation of the electrochemical response of the diamine due to host-guest interactions with the analyte. The binding of an analyte could sterically hinder the electron transfer process or alter the local dielectric environment, leading to a measurable change in the voltammetric signal.
Furthermore, the diamine could be chemically modified to include specific recognition elements, such as crown ethers, calixarenes, or aptamers, to impart selectivity towards target molecules. The diamine would then act as a signal transducer, converting the binding event into an electrochemical output. The robust redox chemistry of the p-phenylenediamine core would provide a stable and sensitive signaling mechanism.
The following table outlines a conceptual framework for the integration of this compound into sensor architectures, based on established principles of electrochemical sensing.
| Sensor Component | Role of this compound | Potential Analytes | Detection Principle |
| Recognition Element | Can be functionalized with receptors to bind specific analytes. The butyl groups can aid in supramolecular assembly. | Metal ions, small organic molecules, biomolecules. | Change in redox potential or current upon analyte binding. |
| Transducer | The core p-phenylenediamine moiety acts as the electrochemical signal transducer. | A wide range of analytes depending on the functionalization. | The binding event modulates the electron transfer kinetics of the diamine. |
| Immobilization Matrix | The hydrophobic nature imparted by the butyl groups can facilitate immobilization in polymer films or on electrode surfaces. | Analytes compatible with the chosen matrix (e.g., in aqueous or organic media). | The presence of the analyte in the matrix affects the electrochemical behavior of the immobilized diamine. |
Coordination Chemistry of N,n,n,n Tetrabutylbenzene 1,4 Diamine As a Ligand
Metal Complexation Behavior and Ligand Design Principles
The metal complexation behavior of N,N,N,N-Tetrabutylbenzene-1,4-diamine is anticipated to be primarily dictated by the two nitrogen donor atoms of the diamine group. The lone pair of electrons on each nitrogen atom allows it to act as a Lewis base, donating electron density to a metal center to form a coordinate covalent bond. The benzene (B151609) ring acts as a rigid spacer between the two donor nitrogen atoms.
Ligand Design Principles: The design of ligands based on the this compound framework would likely consider the following principles:
Bite Angle: The geometry of the benzene ring would enforce a specific distance and angle between the two coordinating nitrogen atoms, influencing the geometry of the resulting metal complex.
Electronic Effects: The butyl groups are electron-donating, which would increase the electron density on the nitrogen atoms, enhancing their basicity and potentially strengthening the metal-ligand bond.
Due to the lack of specific experimental data, a data table on the coordination of this compound with various metal ions cannot be provided.
Investigation of Metal-Ligand Electronic Interactions and Spin States
The electronic interactions between a metal ion and the this compound ligand would involve the donation of electron density from the nitrogen lone pairs to the vacant d-orbitals of the metal. The nature and strength of this interaction would determine the electronic properties of the resulting complex, including its color, magnetic properties, and reactivity.
Spin States: The spin state of a metal complex (high-spin or low-spin) is determined by the balance between the ligand field splitting energy (Δ) and the spin-pairing energy. For a ligand like this compound, which is a simple amine donor, it is generally considered a weak-field ligand. Weak-field ligands cause a smaller splitting of the d-orbitals, leading to a smaller Δ. In such cases, it is energetically more favorable for electrons to occupy higher energy d-orbitals rather than pairing up in lower energy orbitals. Consequently, metal complexes with this ligand would be expected to be high-spin. wikipedia.org
However, without experimental data from techniques such as magnetic susceptibility measurements or spectroscopic studies, the actual spin states of its metal complexes remain theoretical.
A data table of experimentally determined spin states for metal complexes of this compound is not available in the current body of scientific literature.
Catalytic Applications of this compound Metal Complexes in Organic Transformations
Metal complexes containing diamine ligands are widely used as catalysts in a variety of organic transformations, such as cross-coupling reactions, hydrogenations, and polymerizations. The catalytic activity is often tuned by modifying the steric and electronic properties of the diamine ligand.
The bulky butyl groups on the this compound ligand could potentially create a specific steric environment around the metal center, which might lead to enhanced selectivity in certain catalytic reactions. The electron-donating nature of the ligand could also influence the reactivity of the metal center. For instance, in Ullmann-type cross-coupling reactions, electron-rich ligands on copper catalysts can facilitate the oxidative addition step, even at room temperature. tcichemicals.com
However, a search of the scientific literature did not yield any specific examples of the use of this compound metal complexes in catalytic organic transformations. Therefore, no data table of catalytic performance can be presented.
Q & A
What are the optimal synthetic routes for N,N,N,N-Tetrabutylbenzene-1,4-diamine, and how can reaction conditions be systematically optimized?
Answer:
Synthesis of tetra-alkylated benzene-1,4-diamines typically involves nucleophilic substitution of the parent diamine with alkyl halides or via reductive alkylation. For N,N,N,N-tetrabutyl derivatives, a stepwise approach is recommended:
- Step 1: React benzene-1,4-diamine with excess butyl bromide in a polar aprotic solvent (e.g., DMF) under reflux, using a base (e.g., K₂CO₃) to deprotonate intermediates and drive the reaction .
- Step 2: Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography to isolate mono- and di-alkylated products before final tetra-substitution.
- Optimization: Adjust molar ratios (4:1 butyl halide to diamine), temperature (80–100°C), and reaction time (48–72 hours) to maximize yield. Catalytic phase-transfer agents (e.g., tetrabutylammonium bromide) may enhance efficiency .
Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy: Use - and -NMR to confirm substitution patterns. The aromatic protons (δ 6.8–7.2 ppm) and butyl chain signals (δ 0.8–1.6 ppm) should integrate in a 1:2 ratio for full substitution .
- Mass Spectrometry (HRMS): Electrospray ionization (ESI) or MALDI-TOF can verify molecular ion peaks (e.g., [M+H] at m/z 377.3 for CHN).
- HPLC-PDA: Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 95:5) resolve impurities, ensuring >95% purity .
How can computational methods predict the reactivity of this compound in substitution or oxidation reactions?
Answer:
- Semiempirical Modeling (e.g., AM1): Optimize geometry to identify electron-rich sites (e.g., para-amine groups) prone to oxidation or electrophilic attack. Compare HOMO-LUMO gaps to assess stability .
- DFT Calculations: Simulate reaction pathways for substituent exchange (e.g., replacing butyl groups with aryl moieties). Activation energies for transition states guide solvent and catalyst selection .
How should researchers address contradictory reports on the biological activity of tetra-alkylated benzene-1,4-diamines?
Answer:
- Data Normalization: Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For antimicrobial studies, compare MIC values against S. aureus (Gram-positive) and E. coli (Gram-negative) using broth microdilution .
- Structural Comparisons: Use analogues like N,N-diethyl derivatives (lower activity) and trifluoromethyl-substituted variants (enhanced lipophilicity) to isolate structure-activity relationships (Table 1) :
| Compound | Antimicrobial Activity (MIC, μg/mL) | Reference |
|---|---|---|
| N,N-Diethyl derivative | >100 (S. aureus) | |
| Trifluoromethyl derivative | 12.5 (S. aureus) |
What purification strategies are recommended for isolating this compound from byproducts?
Answer:
- Liquid-Liquid Extraction: Use dichloromethane/water partitions to remove unreacted diamine or mono-alkylated intermediates.
- Crystallization: Dissolve crude product in hot hexane and cool to −20°C for selective crystallization of the tetra-alkylated product .
- Prep-HPLC: Employ a C18 column with isopropanol/hexane gradients (5–20%) for high-purity (>99%) isolation .
How can host-guest interactions of this compound be studied for drug delivery applications?
Answer:
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity with macrocycles like cucurbit[7]uril (CB7). A 1:1 stoichiometry and ΔG < −20 kJ/mol indicate strong encapsulation .
- -NMR Titration: Monitor upfield shifts of butyl protons upon CB7 binding, confirming inclusion complex formation .
What enzymatic pathways degrade this compound in biological systems?
Answer:
- In Vitro Metabolism: Incubate with liver microsomes (e.g., human CYP450 isoforms) and analyze metabolites via LC-MS/MS. Look for N-dealkylation products (e.g., dibutyl derivatives) .
- Oxidase Screening: Test polyamine oxidase (PAO) activity using UV-Vis to track HO production at 240 nm. Competitive inhibition assays with MDL-72527 validate specificity .
How do steric effects from butyl groups influence the antioxidant capacity of this compound?
Answer:
- DPPH Assay: Compare radical scavenging (%) to unsubstituted benzene-1,4-diamine. Bulky butyl groups reduce accessibility to radicals, lowering IC values by 2–3 fold .
- Computational Analysis: Calculate bond dissociation energies (BDE) for N-H groups. Higher BDE (>90 kcal/mol) correlates with reduced antioxidant activity due to steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
